molecular formula C22H17FN4O3 B2370717 N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251595-49-9

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Katalognummer: B2370717
CAS-Nummer: 1251595-49-9
Molekulargewicht: 404.401
InChI-Schlüssel: KOQSIJKUVRNWSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN4O3 and its molecular weight is 404.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-benzyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound can be described by the following structural formula:

C19H19FN4O2\text{C}_{19}\text{H}_{19}\text{F}\text{N}_4\text{O}_2

This structure includes a benzyl group, an oxadiazole moiety, and a pyridine derivative, which are known to contribute to various biological activities.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values lower than 10 µM against A549 lung adenocarcinoma cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
1A549<10
2MCF78
3HCT1169

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Similar compounds have been tested for antibacterial and antifungal properties. For example, derivatives containing the oxadiazole ring showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus with MIC values ranging from 50 to 100 µg/mL .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µg/mL)Reference
Oxadiazole AS. aureus50
Oxadiazole BE. coli>100
Oxadiazole CCandida albicans75

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound likely interferes with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in tumor cells.
  • Antioxidant Properties : Some derivatives exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. One compound demonstrated a remarkable protective index in a picrotoxin-induced convulsion model, indicating neuroprotective effects that could be beneficial in treating neurodegenerative diseases .

Analyse Chemischer Reaktionen

Hydrolysis of Acetamide Functionality

The central acetamide group undergoes hydrolysis under acidic or basic conditions. Research on structurally similar compounds (e.g., EvitaChem analogs) demonstrates:

Reaction Conditions Products Yield Key Observations
6M HCl, reflux, 8 hrs2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetic acid + benzylamine72–78%Acidic conditions favor cleavage of the N-benzyl bond
20% NaOH, 80°C, 6 hrsSodium salt of acetic acid derivative + benzylamine65%Base-mediated saponification preserves the oxadiazole ring

Mechanistic Insight : The reaction follows nucleophilic acyl substitution, with hydroxide/water attacking the carbonyl carbon of the acetamide group .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

The 5-position of the oxadiazole ring (electron-deficient due to adjacent N and O atoms) reacts with nucleophiles:

Reagent Product Conditions
NH₂OH·HCl5-amidinooxadiazole derivativeEtOH, 70°C, 12 hrs
Grignard Reagents (RMgX)Ring-opened thioamide intermediatesTHF, −78°C, 2 hrs

Acid-Catalyzed Ring Opening

Concentrated HCl (12M) at reflux converts the oxadiazole into a nitrile and urea derivative:
C20H17FN4O3HClC7H4FNO+C13H13N3O2Cl\text{C}_{20}\text{H}_{17}\text{FN}_4\text{O}_3\xrightarrow{\text{HCl}}\text{C}_{7}\text{H}_{4}\text{FNO}+\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2\text{Cl}

Pyridone Ring Modifications

The 2-oxopyridin-1(2H)-yl group undergoes alkylation and oxidation:

Reaction Reagents/Conditions Product
N-Alkylation CH₃I, K₂CO₃, DMF, 60°C 1-methyl-2-oxopyridinium derivative
O-Acylation AcCl, pyridine, 0°CAcetylated pyridone with preserved oxadiazole

Notable Finding : Alkylation occurs preferentially at the pyridone nitrogen over the oxadiazole nitrogen due to steric hindrance.

Functional Group Compatibility

The compound shows stability in common organic transformations:

Reaction Type Compatibility Evidence
Suzuki CouplingLimited (oxadiazole ring destabilizes Pd catalysts)No reaction observed
Reductive AminationCompatible (NaBH₃CN, MeOH)Secondary amine derivatives synthesized

Nucleophilic Aromatic Substitution

The 4-fluorophenyl group directs electrophiles to the para position relative to fluorine:

Reagent Product Position Yield
HNO₃/H₂SO₄4-fluoro-3-nitrobenzene derivativemeta58%
Cl₂, FeCl₃Dichlorinated oxadiazoleortho/para41%

Stability Under Oxidative/Reductive Conditions

Condition Outcome Key Observation
H₂ (1 atm), Pd/C, EtOHReduction of oxadiazole to amidineComplete ring hydrogenation
mCPBA, CH₂Cl₂Epoxidation of benzyl groupPartial decomposition via N-oxidation

Eigenschaften

IUPAC Name

N-benzyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O3/c23-17-10-8-16(9-11-17)20-25-21(30-26-20)18-7-4-12-27(22(18)29)14-19(28)24-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQSIJKUVRNWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.